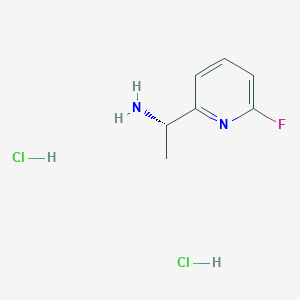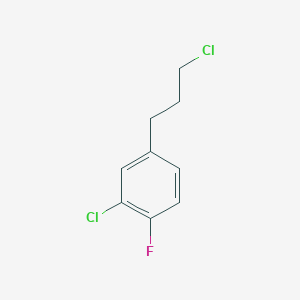
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9Cl2F. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a chloropropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of a benzene derivative One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropyl group can participate in addition reactions, especially with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional substituents onto the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups, while oxidation can produce carboxylic acids or ketones.
科学研究应用
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism by which 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to bind to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1-Chloro-2-fluorobenzene: Lacks the chloropropyl group, making it less reactive in certain substitution reactions.
1-Chloro-3-(3-chloropropyl)benzene: Does not contain a fluorine atom, which affects its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a chloropropyl group, leading to different chemical properties.
Uniqueness
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is unique due to the combination of chlorine, fluorine, and chloropropyl substituents on the benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
属性
分子式 |
C9H9Cl2F |
|---|---|
分子量 |
207.07 g/mol |
IUPAC 名称 |
2-chloro-4-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
MDURLYDAKMOZNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCCl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



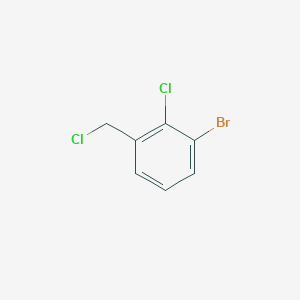


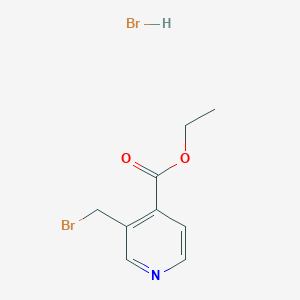

![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
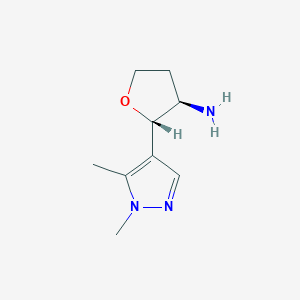
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
